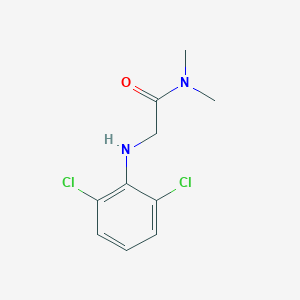
4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is a chemical compound that is used in scientific research. It is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid involves the inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid mediators that play a crucial role in various physiological processes, including pain, inflammation, and appetite regulation. Inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid leads to an increase in endocannabinoid levels, which can have various effects depending on the specific physiological process being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid are primarily related to its inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. This compound has been shown to increase endocannabinoid levels in various tissues, including the brain, liver, and adipose tissue. This increase in endocannabinoid levels can have various effects, including analgesic, anti-inflammatory, and anti-obesity effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments include its high potency and selectivity for 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. This compound has been shown to be effective in inhibiting 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid activity in vitro and in vivo, which makes it a valuable tool for studying the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research involving 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. These include:
1. Further studies to understand the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes.
2. Development of new drugs based on the inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid for the treatment of various diseases, including pain, inflammation, and obesity.
3. Investigation of the potential side effects of using 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in humans.
4. Development of new compounds that are more potent and selective for 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid inhibition.
In conclusion, 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is a valuable tool compound for studying the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes. Its high potency and selectivity make it a valuable tool for scientific research, and it has the potential to be used in the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand the potential benefits and limitations of using this compound in humans.
Synthesemethoden
The synthesis of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid involves several steps. The first step is the synthesis of 4-(3-chloro-4-fluorophenyl)sulfonyl chloride, which is then reacted with morpholine to form 4-(3-chloro-4-fluorophenyl)sulfonylmorpholine. This compound is then reacted with ethyl chloroformate to form the final product, 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
The primary application of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is in scientific research. It is used as a tool compound to study the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes. This compound has been shown to be effective in inhibiting 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid activity in vitro and in vivo, which has led to its use in various studies.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO5S/c12-8-5-7(1-2-9(8)13)20(17,18)14-3-4-19-6-10(14)11(15)16/h1-2,5,10H,3-4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKKGTIIPUKPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)
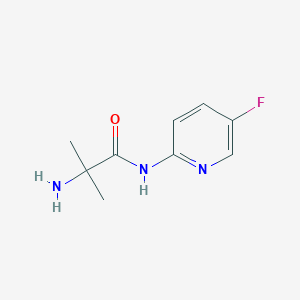
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
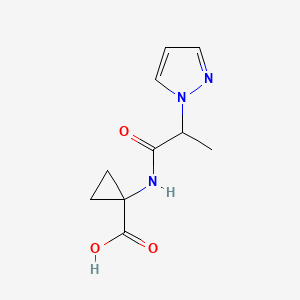
![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
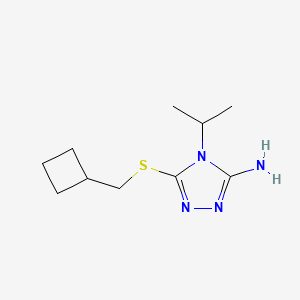
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)
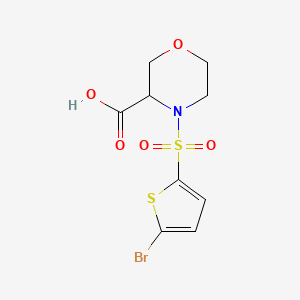
![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)

![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
